

Technical Guide: 2-(Benzyloxy)-3methylbenzonitrile

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Compound of Interest

Compound Name: 2-(Benzyloxy)-3-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-(Benzyloxy)-3-methylbenzonitrile**, a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily available in common chemical databases, this guide outlines a reliable synthetic route, predicted physicochemical properties, and expected analytical characterizations. The nitrile functional group is a key pharmacophore in numerous approved drugs, valued for its ability to improve metabolic stability and act as a hydrogen bond acceptor.[1][2] The benzyloxy moiety is also significant in drug design, often used as a protecting group or to enhance binding affinity.[3][4] This document serves as a valuable resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Physicochemical Properties

Quantitative data for **2-(Benzyloxy)-3-methylbenzonitrile** is not extensively reported. The following table summarizes its basic calculated properties and expected ranges for related compounds.



Property	Value / Expected Range	Source
Molecular Formula	C15H13NO	Calculated
Molecular Weight	223.27 g/mol	Calculated
Appearance	White to off-white solid (predicted)	Analogy
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF)	Analogy
¹H NMR (CDCl₃, 400 MHz)	δ ~2.3 (s, 3H, CH ₃), ~5.2 (s, 2H, OCH ₂), ~7.0-7.6 (m, 8H, Ar-H)	Predicted based on similar structures[5]
¹³ C NMR (CDCl₃, 100 MHz)	δ ~16 (CH ₃), ~71 (OCH ₂), ~117 (CN), ~113-160 (aromatic carbons)	Predicted based on similar structures[5][6]
IR (KBr)	ν ~2220-2230 cm ⁻¹ (C≡N stretch), ~1250 cm ⁻¹ (C-O stretch)	Typical values[7]
Mass Spectrum (EI)	m/z 223 (M ⁺), 91 (C ₇ H ₇ ⁺ , base peak)	Predicted fragmentation

Experimental Protocols

The synthesis of **2-(Benzyloxy)-3-methylbenzonitrile** can be effectively achieved via the Williamson ether synthesis.[8][9][10] This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile



Reaction Scheme:

Materials:

- 2-hydroxy-3-methylbenzonitrile
- Benzyl bromide
- Potassium carbonate (K2CO3), anhydrous
- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methylbenzonitrile (1.0 eq).
- Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone or DMF to the flask.
- Alkylation: While stirring, add benzyl bromide (1.1-1.2 eq) dropwise to the mixture at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

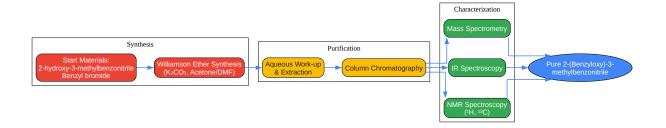


- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-(Benzyloxy)-3-methylbenzonitrile**.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectral data are summarized in the table above.

Visualizations Synthetic Workflow for 2-(Benzyloxy)-3methylbenzonitrile



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